Zero Hydrogen-Bond Donor Count vs. Mono- and Unsubstituted Amide Analogs
The N,N-dimethylamide cap eliminates all hydrogen-bond donor (HBD) character, yielding an HBD count of 0, whereas the N-methylamide analog (CAS 2415603-73-3) possesses 1 HBD and the primary amide analog (CAS 2415624-39-2) possesses 2 HBDs [1]. The absence of HBDs is directly correlated with improved passive transcellular permeability, as HBD count is a critical factor in CNS MPO scoring and PAMPA permeability predictions [2]. In the context of the pyrrolo[2,3-c]pyridin-7-one scaffold, this represents a decisive physicochemical differentiator for applications requiring low HBD burden.
| Evidence Dimension | Hydrogen-Bond Donor (HBD) count (PubChem computed property) |
|---|---|
| Target Compound Data | 0 HBD |
| Comparator Or Baseline | N-methylamide analog (CAS 2415603-73-3): 1 HBD; Primary amide analog (CAS 2415624-39-2): 2 HBDs |
| Quantified Difference | ΔHBD = -1 vs. N-methylamide; ΔHBD = -2 vs. primary amide |
| Conditions | Computed descriptor (Cactvs 3.4.8.18); values validated across PubChem 2021.05.07 release |
Why This Matters
Zero HBD count enhances passive permeability and CNS penetration potential, a decisive selection factor when designing brain-penetrant candidates or minimizing transporter-mediated efflux [2].
- [1] PubChem. Hydrogen-Bond Donor Count for: CID 146078231 (target), N-methyl-3-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)propanamide (CAS 2415603-73-3), and 3-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)propanamide (CAS 2415624-39-2). Computed by Cactvs 3.4.8.18. National Center for Biotechnology Information. View Source
- [2] Wager, T. T.; Hou, X.; Verhoest, P. R.; Villalobos, A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 2010, 1, 435–449. View Source
